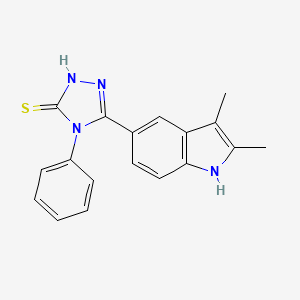
N-(4-fluorophenyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-2-naphthalenesulfonamide, also known as FN1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FN1 belongs to the class of sulfonamide compounds, which are known for their diverse pharmacological activities.
作用机制
The mechanism of action of N-(4-fluorophenyl)-2-naphthalenesulfonamide is not fully understood. However, it has been suggested that N-(4-fluorophenyl)-2-naphthalenesulfonamide exerts its pharmacological activities by inhibiting various enzymes and signaling pathways. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various signaling pathways. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to reduce the levels of MMPs, which are involved in the degradation of extracellular matrix proteins. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the expression of VEGF, which is involved in angiogenesis. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
实验室实验的优点和局限性
N-(4-fluorophenyl)-2-naphthalenesulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and purify. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been extensively studied for its pharmacological activities, and its mechanism of action is well understood. However, there are also some limitations for lab experiments. N-(4-fluorophenyl)-2-naphthalenesulfonamide has low solubility in water, which can make it difficult to use in certain experiments. N-(4-fluorophenyl)-2-naphthalenesulfonamide can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research of N-(4-fluorophenyl)-2-naphthalenesulfonamide. One direction is to investigate its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in combination with other drugs for the treatment of cancer. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been shown to exhibit anti-fibrotic activity, and its potential use in the treatment of fibrosis should be investigated. Additionally, the development of more water-soluble derivatives of N-(4-fluorophenyl)-2-naphthalenesulfonamide should be explored to overcome its low solubility in water.
合成方法
The synthesis of N-(4-fluorophenyl)-2-naphthalenesulfonamide involves the reaction between 4-fluoronitrobenzene and 2-naphthalenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is purified using column chromatography or recrystallization. The yield of the synthesis process is typically around 60-70%.
科学研究应用
N-(4-fluorophenyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic activities. N-(4-fluorophenyl)-2-naphthalenesulfonamide has also been investigated for its potential use in the treatment of various diseases such as cancer, rheumatoid arthritis, and diabetic nephropathy. N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). N-(4-fluorophenyl)-2-naphthalenesulfonamide has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
属性
IUPAC Name |
N-(4-fluorophenyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO2S/c17-14-6-8-15(9-7-14)18-21(19,20)16-10-5-12-3-1-2-4-13(12)11-16/h1-11,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBSXQKWHYZFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(2-furyl)-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5822008.png)

![2-cyclohexyl-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5822042.png)
![N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5822047.png)
![2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzamide](/img/structure/B5822054.png)
![diethyl 5-{[(2,4-dichlorophenoxy)acetyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5822056.png)



![4-chloro-N-{[(4-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5822089.png)


![4-{2-[(2,2-diphenylcyclopropyl)carbonyl]carbonohydrazonoyl}-2-methoxyphenyl acetate](/img/structure/B5822111.png)